molecular formula C23H17ClFN3O2 B2843454 N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005296-32-1

N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2843454
CAS No.: 1005296-32-1
M. Wt: 421.86
InChI Key: QRXCJTGEZUVWFW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a carboxamide group at position 3, a 2-fluorophenylmethyl substituent at position 1, and a 3-chloro-2-methylphenyl moiety on the amide nitrogen. The 1,8-naphthyridine core provides a planar heteroaromatic system, while the substituents influence electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c1-14-18(24)8-4-10-20(14)27-22(29)17-12-15-7-5-11-26-21(15)28(23(17)30)13-16-6-2-3-9-19(16)25/h2-12H,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXCJTGEZUVWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyridine Derivatives

The 1,8-naphthyridine scaffold is typically synthesized via cyclocondensation reactions. A key method involves the thermal cyclization of substituted pyridines with aliphatic synthons. For example:

  • Substrate Preparation : 3-Amino-2-carboxyvinylpyridine derivatives undergo intramolecular cyclization under basic conditions to form the 1,8-naphthyridine ring.
  • Reaction Conditions :
    • Base : Sodium ethoxide (EtONa) in ethanol.
    • Temperature : Reflux (80–100°C).
    • Yield : 60–75% for unsubstituted analogs.

Example :
2-(3-Cyano-1-isopropylprop-1-enyl)-6-methoxy-3-nitropyridine cyclizes in the presence of trimethylsilyl chloride (Me3SiCl) and 1,8-diazabicycloundec-7-ene (DBU) to yield 6-methoxy-4-isopropyl-1,8-naphthyridine-2-carbonitrile 1-oxide.

Dieckmann Cyclization

Intramolecular cyclization of ester-functionalized pyridine precursors provides access to 2-oxo-1,2-dihydro-1,8-naphthyridines:

  • Substrate : Ethyl 3-[2-(ethoxycarbonyl)acetamido]-2-pyridinecarboxylate.
  • Conditions :
    • Base : Sodium ethoxide (EtONa) in ethanol.
    • Post-Treatment : Hydrolysis with aqueous NaOH.
  • Yield : 69% for 4-hydroxy-1,8-naphthyridin-2(1H)-one derivatives.

Introduction of the 2-Fluorophenylmethyl Group

N-Alkylation at Position 1

The 2-fluorophenylmethyl substituent is introduced via alkylation of the naphthyridine nitrogen:

  • Reagents : 2-Fluorobenzyl bromide or chloride.
  • Conditions :
    • Base : Potassium carbonate (K2CO3) in dimethylformamide (DMF).
    • Temperature : 60–80°C.
  • Yield : 50–65% for analogous 1-benzyl-1,8-naphthyridines.

Mechanistic Note : The reaction proceeds via an SN2 mechanism, with the base deprotonating the naphthyridine nitrogen to enhance nucleophilicity.

Carboxamide Formation at Position 3

Hydrolysis of Ester to Carboxylic Acid

The ester group at position 3 is hydrolyzed to a carboxylic acid:

  • Conditions :
    • Acid : Hydrochloric acid (HCl) in water/ethanol.
    • Temperature : Reflux (2–4 hours).
  • Yield : >90% for similar substrates.

Amidation with 3-Chloro-2-Methylaniline

The carboxylic acid is converted to the target carboxamide via coupling:

  • Coupling Reagents :
    • Activation : Thionyl chloride (SOCl2) to form the acyl chloride.
    • Amine : 3-Chloro-2-methylaniline in dichloromethane (DCM).
  • Yield : 70–80% for analogous aryl carboxamides.

Optimization and Challenges

Regioselectivity in Cyclization

Competing pathways during cyclization may lead to isomeric byproducts. For example, cyclization of 3-[(2-ethoxycarbonyl)amino]pyridine yields a 4:1 mixture of 1,5- and 1,8-naphthyridines. Solvent polarity and base strength critically influence selectivity.

Steric Hindrance in N-Alkylation

Bulky substituents on the benzyl halide (e.g., ortho-fluorine) reduce alkylation efficiency. Elevated temperatures (100°C) and prolonged reaction times (24 hours) are often required.

Table 1. Summary of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Yield (%) Reference
1 Cyclocondensation EtONa, EtOH, reflux 60–75
2 N-Alkylation 2-Fluorobenzyl bromide, K2CO3, DMF 50–65
3 Ester Hydrolysis HCl, H2O/EtOH, reflux >90
4 Amidation SOCl2, 3-chloro-2-methylaniline, DCM 70–80

Table 2. Comparison of Cyclization Methods

Method Substrate Class Product Regioselectivity Yield (%)
Thermal Cyclization 3-Amino-2-carboxyvinylpyridine 1,8-Naphthyridine 72
Dieckmann Cyclization Ester-Functionalized Pyridine 2-Oxo-1,2-dihydro 69

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of naphthyridine have been evaluated for their activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies indicate that modifications in the chemical structure can enhance antibacterial efficacy .

Anticancer Properties

Naphthyridine derivatives have also been investigated for their anticancer potential. A study demonstrated that such compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest . Further research is required to elucidate the detailed mechanisms and to evaluate the therapeutic index in vivo.

Neuroprotective Effects

Recent studies suggest that naphthyridine derivatives may possess neuroprotective effects. For example, they have been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The neuroprotective mechanisms are thought to involve modulation of neurotransmitter levels and reduction of neuroinflammation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of naphthyridine derivatives were synthesized and screened for antimicrobial activity. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria. The compound this compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound induced significant cytotoxicity at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound . These findings support further exploration into its potential as a chemotherapeutic agent.

Data Table: Summary of Research Findings

ApplicationCompound ActivityReference
AntimicrobialMIC = 32 µg/mL (S. aureus)
AnticancerInduces apoptosis
NeuroprotectiveReduces oxidative stress

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name / ID (Reference) Core Structure Substituents (Positions) Molecular Weight logP Melting Point (°C) Notable Features
Target Compound 1,8-Naphthyridine 1: (2-Fluorophenyl)methyl; 3: 3-chloro-2-methylphenyl Not Provided ~3.0* Not Provided Enhanced electron-withdrawing effects (F, Cl); steric bulk from methyl group
5a3 () 1,8-Naphthyridine 1: 4-Chlorobenzyl; 3: 3-Chlorophenyl 424.28 Not Provided >300 High crystallinity; dual chloro substituents increase lipophilicity
P682-1240 () 1,8-Naphthyridine 1: 3-Fluorophenyl; 3: 4-Chlorophenylmethyl 423.83 2.98 Not Provided Moderate logP; 6 H-bond acceptors, 2 H-bond donors enhance solubility
Compound 33 () 1,8-Naphthyridine 1: 3-Chloro-2-fluorobenzyl; 7: Trifluoromethylphenyl-piperazine 579.91 Not Provided 210–212 Bulky substituents reduce melting point; trifluoromethyl enhances metabolic stability
N-(3-Bromo-2-methylphenyl)-... () Pyridine 3: 3-Bromo-2-methylphenyl 325.16 Not Provided Not Provided Isostructural with chloro analog; bromine increases polarizability for halogen bonding

Notes:

  • *Estimated logP for the target compound based on substituent contributions (fluoro, chloro, methyl groups).
  • Substituent positions vary across analogs, influencing planarity and π-conjugation (e.g., reports near-planar conformations with dihedral angles <10° between aromatic rings) .

Physicochemical Properties

  • Lipophilicity (logP) : The target compound’s logP is estimated to be ~3.0, comparable to P682-1240 (logP 2.98) . Chloro and fluorophenyl groups increase hydrophobicity, while hydroxy substituents (e.g., in ’s N-(2,4-difluorobenzyl)-4-hydroxy-...) reduce logP but improve aqueous solubility .
  • Melting Points : High melting points (>300°C for 5a3) correlate with crystallinity and strong intermolecular hydrogen bonding, as seen in analogs with amide bridges . Compound 33’s lower melting point (210–212°C) reflects steric disruption from the trifluoromethylphenyl-piperazine group .

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity .
  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps, monitored by TLC .

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemp. (°C)Yield (%)Source
Core formation3-chloro-2-methylaniline, pyridineH₂O10065–70
Benzylation2-fluorobenzyl bromide, K₂CO₃DMF8075
AmidationEDC, HOBtDCMRT85

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Aromatic protons (δ 7.2–9.2 ppm), NH (δ 9.8–10.0 ppm), and methyl/methylene groups (δ 2.5–5.7 ppm) confirm substituent positions .
    • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) verify the carboxamide and naphthyridine core .
  • Infrared (IR) Spectroscopy : Peaks at 1680–1650 cm⁻¹ (C=O stretch) and 750–780 cm⁻¹ (C-Cl/C-F stretches) .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirms near-planar geometry with dihedral angles <10° between aromatic rings .

Basic: What biological activities are reported for this compound and related analogs?

Answer:

  • Antimicrobial : Inhibits Gram-positive bacteria (MIC: 2–8 µg/mL) via disruption of cell membrane integrity .
  • Anticancer : Cytotoxicity against breast (MCF-7, IC₅₀: 3.2 µM) and colon (HCT-116, IC₅₀: 4.5 µM) cancer lines through topoisomerase II inhibition .
  • Anti-inflammatory : Reduces TNF-α production in macrophages (40% inhibition at 10 µM) .

Note : Activities vary with substituents; fluorinated analogs show enhanced pharmacokinetics due to increased metabolic stability .

Advanced: How do structural modifications influence bioactivity in SAR studies?

Answer:

  • Substituent effects :
    • 3-Chloro-2-methylphenyl : Enhances hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites) .
    • 2-Fluorobenzyl : Improves blood-brain barrier penetration (logP: 3.2 vs. 2.8 for non-fluorinated analogs) .
  • Methodology :
    • Systematic substitution : Synthesize derivatives with varied halogen/alkyl groups.
    • In vitro assays : Compare IC₅₀ values across cancer cell lines .
    • Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR, COX-2) .

Advanced: How can computational modeling guide the optimization of this compound?

Answer:

  • Molecular docking : Predict binding modes to targets like PARP-1 (RMSD <2.0 Å in 80% of cases) using crystal structures from the PDB .
  • ADMET prediction : Tools like SwissADME estimate properties:
    • Lipophilicity : ClogP = 3.5 (optimal for oral bioavailability).
    • Solubility : LogS = -4.2 (may require formulation adjustments) .
  • Dynamic simulations : MD simulations (100 ns) assess stability of ligand-target complexes, identifying critical hydrogen bonds (e.g., NH···O=C interactions) .

Advanced: How to resolve contradictions in reported biological data?

Answer:
Case study : Discrepancies in IC₅₀ values for topoisomerase inhibition:

Source analysis : Compare assay conditions (e.g., ATP concentration, incubation time) .

Structural verification : Confirm tautomeric form via X-ray crystallography (e.g., lactam form is bioactive, hydroxy form is inactive) .

Standardization : Re-test under uniform conditions (e.g., 10% FBS, 48 hr incubation) .

Q. Table 2: Resolving Data Conflicts

IssueApproachOutcomeSource
Varied IC₅₀ in MCF-7 cellsRe-test with standardized ATP levelsIC₅₀ converges to 3.5 µM
Disputed metabolic stabilityParallel artificial membrane assay (PAMPA)Confirms high passive diffusion (Pe: 12×10⁻⁶ cm/s)

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